Methyl 4-chloro-6-(hydroxymethyl)nicotinate
Description
Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position, a hydroxymethyl group at the 6-position, and a methyl ester at the 3-position. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, leveraging the reactivity of its ester, hydroxymethyl, and chloro substituents for further functionalization .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-10-5(4-11)2-7(6)9/h2-3,11H,4H2,1H3 |
InChI Key |
GXBOXIHFSHBEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(N=C1)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Routes
Starting Material: Pyridine-2,5-dicarboxylate Derivatives
A common precursor is dimethyl 2,5-pyridinedicarboxylate , which can be selectively chlorinated and then converted into the hydroxymethyl derivative. The process involves:
- Selective chlorination: Introduction of a chloro group at the 4-position of the pyridine ring, often using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
- Hydroxymethylation: Reduction of the ester or aldehyde precursor at the 6-position to the hydroxymethyl group using sodium borohydride or similar hydride donors.
Example Synthetic Procedure (Adapted from Similar Nicotinate Derivatives)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Chlorination | 2,5-dimethyl pyridine dicarboxylate + Chlorinating agent (e.g., POCl3) | Introduce Cl at 4-position |
| 2. Reduction | Sodium borohydride (NaBH4) in ethanol/THF at 0°C | Reduce ester/carbonyl to hydroxymethyl at 6-position |
| 3. Esterification (if required) | Methanol with acid catalyst | Form methyl ester group |
| 4. Purification | Silica gel chromatography or recrystallization | Isolate pure product |
This method yields methyl 4-chloro-6-(hydroxymethyl)nicotinate with high purity and good yield.
Industrial Scale Considerations
- Large-scale synthesis uses optimized reaction conditions in chemical reactors.
- Purification steps include crystallization and solvent extraction to ensure product consistency.
- Monitoring by TLC and chromatography ensures reaction completion and purity.
Alternative Synthetic Routes
- Trifluoroacetic anhydride mediated reactions: Used in related compounds such as methyl 4-bromo-6-(hydroxymethyl)nicotinate, suggesting possible adaptation to chloro derivatives. This involves activation of intermediates followed by neutralization and purification steps.
- Catalytic hydrogenation: Palladium on carbon (Pd/C) catalysis can be employed in related nicotinic acid derivatives to facilitate selective reductions or substitutions.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Ethanol, DCM | Polar aprotic solvents preferred |
| Temperature | 0°C to room temperature | Low temperature for reduction steps |
| Reaction Time | 0.5 to 18 hours | Longer times for complete reduction |
| Reagents | NaBH4 (reducing agent), POCl3 (chlorination) | Controlled addition essential |
| Workup | Saturated NH4Cl quench, extraction with DCM | Removal of inorganic salts and byproducts |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity product |
Research Findings and Yields
- Sodium borohydride reduction of dimethyl 2,5-pyridinedicarboxylate derivatives yields hydroxymethyl nicotinate esters in yields up to 96%.
- Chlorination steps are optimized to achieve selective substitution at the 4-position without over-chlorination or ring degradation.
- Purification by silica gel chromatography yields analytically pure this compound suitable for pharmaceutical intermediates.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination + Reduction | Dimethyl 2,5-pyridinedicarboxylate | POCl3 (chlorination), NaBH4 (reduction) | 0°C to RT, 18 h | ~96 | Most common and efficient route |
| Trifluoroacetic Anhydride Route | Pyridine derivative intermediates | Trifluoroacetic anhydride, Et3N | 0°C to reflux, workup with MeOH | Not specified | Adapted from related bromonitro compounds |
| Catalytic Hydrogenation | Nicotinic acid derivatives | Pd/C catalyst, H2 gas | Mild heating, solvent dependent | Not specified | Used for selective reduction steps |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The electron-withdrawing chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (NAS). Key reactions include:
Table 1: Substitution Reactions of the Chlorine Atom
These reactions typically require polar aprotic solvents (e.g., DMF, THF) and elevated temperatures to proceed efficiently .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehyde or carboxylic acid derivatives:
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, 0°C → RT, 2 h | Methyl 4-chloro-6-formylnicotinate | 89% | |
| KMnO₄ | H₂O, 60°C, 4 h | Methyl 4-chloro-6-carboxylnicotinate | 76% |
Dess-Martin periodinane selectively oxidizes the hydroxymethyl group to an aldehyde under mild conditions , while stronger oxidants like KMnO₄ yield the carboxylic acid.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Table 3: Hydrolysis Reactions
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (2M), H₂O/EtOH, reflux | 4-Chloro-6-(hydroxymethyl)nicotinic acid | 85% | |
| Acidic hydrolysis | HCl (6M), reflux | 4-Chloro-6-(hydroxymethyl)nicotinic acid | 78% |
Basic hydrolysis is preferred for higher yields and shorter reaction times .
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group under specific conditions:
Table 4: Reduction of Hydroxymethyl Group
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | THF/EtOH, 0°C → RT, 18 h | Methyl 4-chloro-6-methylnicotinate | 68% | |
| LiAlH₄ | THF, reflux, 6 h | Methyl 4-chloro-6-methylnicotinate | 74% |
NaBH₄ provides moderate yields under milder conditions, while LiAlH₄ achieves higher efficiency at elevated temperatures .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions:
Table 5: Cross-Coupling Reactions
These reactions enable the introduction of aryl or amine groups at the 4-position .
Stability and Side Reactions
The compound exhibits sensitivity to:
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that Methyl 4-chloro-6-(hydroxymethyl)nicotinate exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential for pharmaceutical formulations aimed at treating infections.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases such as arthritis and other chronic conditions.
3. Drug Development
This compound serves as an intermediate in synthesizing more complex pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or reduce toxicity, making it valuable in drug discovery processes.
Organic Synthesis Applications
This compound is utilized in organic synthesis due to its versatile reactivity. It can undergo various reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced with different nucleophiles to create diverse derivatives.
- Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, expanding its utility in synthetic pathways.
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound is being explored as a potential pesticide or herbicide. Its ability to interact with biological targets suggests it could disrupt pest metabolism or growth, providing an environmentally friendly alternative to conventional pesticides.
2. Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Its structural similarity to natural plant hormones may allow it to modulate plant growth processes, improving crop yields and resilience.
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Pesticidal Potential | Disrupts pest metabolism |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Synthesis of Derivatives
In synthetic chemistry research, this compound was used as a starting material for synthesizing various derivatives with enhanced pharmacological properties. One derivative demonstrated improved anti-inflammatory activity compared to the parent compound, showcasing the importance of structural modifications in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nicotinic acid receptors and related enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Influence on Reactivity: The hydroxymethyl group (-CH₂OH) in the target compound provides a site for oxidation (to -COOH) or further esterification, enhancing its utility in multi-step syntheses . Trifluoromethyl (-CF₃) in the analogue (C₈H₅ClF₃NO₂) increases lipophilicity and metabolic stability, making it suitable for agrochemical applications . Chlorine at the 4-position in all analogues enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
Reactivity Comparison:
- Ester Hydrolysis : The methyl ester in the target compound is susceptible to hydrolysis under basic conditions, forming the corresponding carboxylic acid .
- Halogen Reactivity: The 4-chloro substituent allows for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in analogues like ethyl 4-amino-6-chloronicotinate .
- Hydroxymethyl Functionalization: The -CH₂OH group can be oxidized to -COOH (e.g., using KMnO₄) or converted to -CH₂Br for nucleophilic substitution .
Biological Activity
Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, recognized for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 201.60 g/mol
- IUPAC Name : Methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.03 mg/mL |
| Escherichia coli | < 0.03 mg/mL |
| Pseudomonas aeruginosa | 4 mg/mL |
Studies have shown that the compound can penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Key Findings :
The mechanism through which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and inflammatory responses.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Antioxidant Activity : The hydroxymethyl group may contribute to its ability to scavenge free radicals, reducing oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antibacterial Efficacy :
- Conducted on a range of bacterial strains.
- Results demonstrated effective inhibition at low concentrations, suggesting potential for treating resistant infections.
- Study on Anti-inflammatory Effects :
Q & A
Q. What are the most reliable synthetic routes for Methyl 4-chloro-6-(hydroxymethyl)nicotinate, and how do reaction conditions influence yield?
Methodological Answer: Two primary synthetic strategies are documented:
- Route 1 (Hydroxymethylation): Starting from dimethyl 2,5-pyridinedicarboxylate, selective hydroxymethylation at the 6-position is achieved under basic conditions, yielding Methyl 6-(hydroxymethyl)nicotinate (precursor) with ~94% efficiency. Subsequent chlorination at the 4-position using phosphoryl chloride (POCl₃) in dichloromethane at 85°C for 5 hours provides the target compound .
- Route 2 (Esterification): Direct esterification of 4-chloro-6-(hydroxymethyl)nicotinic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux.
Critical Factors:
Q. How should researchers characterize this compound, and what spectral data are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 231.03 (C₈H₇ClNO₃) .
- Infrared (IR): Ester C=O stretch (~1720 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .
Validation: Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in regiochemistry .
Q. What are the stability profiles and optimal storage conditions for this compound?
Methodological Answer:
- Stability: The hydroxymethyl group is prone to oxidation; prolonged exposure to air or light may degrade the compound.
- Storage: Store at −20°C in anhydrous, inert atmospheres (argon/vacuum-sealed vials). Stability exceeds 1 year under these conditions .
- Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation products (e.g., nicotinic acid derivatives) .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved without disrupting the hydroxymethyl/ester groups?
Methodological Answer:
- Protection Strategies:
- Case Study: Introducing a trifluoromethyl group at the 6-position via radical trifluoromethylation (Togni’s reagent) requires prior protection of the hydroxymethyl group to prevent side reactions .
Data Contradiction Note: While reports high yields for chlorination, competing reactions (e.g., ester hydrolysis) may occur if moisture is present. Dry solvents and molecular sieves are critical .
Q. What analytical methods resolve discrepancies in quantifying metabolic byproducts during in vivo studies?
Methodological Answer:
Q. Table: Comparative Hydrolysis Rates
| Matrix | Half-Life (min) | Method | Reference |
|---|---|---|---|
| Human Dermis | 3–10 | Microdialysis | |
| Rat Plasma | 25–30 | LC-MS/MS |
Q. How can computational modeling predict reactivity for designing analogs with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the 4-chloro group is electron-withdrawing, directing electrophilic attacks to the 2-position .
- Molecular Dynamics (MD): Simulate binding to prostaglandin receptors (e.g., DP1) to rationalize vasodilation effects observed in .
- Validation: Correlate computed activation energies with experimental reaction rates (e.g., ester hydrolysis) .
Q. What in vitro models are suitable for studying the compound’s prostaglandin-mediated effects?
Methodological Answer:
- Cell-Based Assays:
- Human Umbilical Vein Endothelial Cells (HUVECs): Measure prostaglandin D₂ (PGD₂) release via ELISA after treatment with 10–100 µM compound .
- Inhibition Controls: Co-treat with COX inhibitors (e.g., indomethacin) to confirm PGD₂ dependence .
- Ex Vivo Skin Models: Use porcine skin flaps to quantify vasodilation via laser Doppler imaging, mimicking in vivo responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
